molecular formula C20H25K4N3O12+2 B148460 2-Nitrophenyl EGTA CAS No. 238073-40-0

2-Nitrophenyl EGTA

Cat. No.: B148460
CAS No.: 238073-40-0
M. Wt: 655.8 g/mol
InChI Key: UFZDGCQSBBSEHV-UHFFFAOYSA-L
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Description

Preparation Methods

2-Nitrophenyl EGTA is synthesized through a multi-step process that involves the derivatization of EGTA with ortho-nitrophenyl groups. The synthesis typically involves the following steps :

    Esterification: Ortho-nitrophenylacetic acid is esterified with ethanol in the presence of a catalyst such as p-toluenesulfonic acid.

    Bromination: The ester is then brominated to form ortho-nitrophenylbromoacetic acid ethyl ester.

    Coupling: The brominated ester is coupled with EGTA under basic conditions to form the final product, this compound.

The overall yield of this synthesis is approximately 24%, and the process requires careful control of reaction conditions to ensure high purity and yield .

Scientific Research Applications

2-Nitrophenyl EGTA is extensively used in scientific research due to its ability to precisely control calcium ion concentrations. Some of its key applications include :

    Neuroscience: Studying calcium-dependent processes such as neurotransmitter release, synaptic plasticity, and neuronal signaling.

    Muscle Physiology: Investigating the role of calcium ions in muscle contraction and relaxation.

    Cell Biology: Examining calcium signaling pathways and their role in cellular processes such as exocytosis, apoptosis, and cell division.

    Biochemistry: Analyzing enzyme activities and protein interactions that are regulated by calcium ions.

Comparison with Similar Compounds

2-Nitrophenyl EGTA is unique among calcium chelators due to its high selectivity for calcium ions and its rapid release upon photolysis. Similar compounds include :

    DM-nitrophen: Another photolabile calcium chelator with similar properties but different photolysis kinetics.

    NPE-caged ATP: A photolabile compound used to study ATP-dependent processes.

    CMNB-caged carboxyfluorescein: A caged fluorescent dye used for imaging calcium dynamics.

Compared to these compounds, this compound offers a higher photochemical yield and greater selectivity for calcium ions, making it a valuable tool for studying calcium-dependent processes with high precision .

Properties

IUPAC Name

tetrapotassium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]-2-(2-nitrophenyl)ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O12.4K/c24-17(25)9-21(10-18(26)27)5-6-34-7-8-35-13-16(22(11-19(28)29)12-20(30)31)14-3-1-2-4-15(14)23(32)33;;;;/h1-4,16H,5-13H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZDGCQSBBSEHV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-])[N+](=O)[O-].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25K4N3O12+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238073-40-0
Record name 2-Nitrophenyl-EGTA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238073400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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